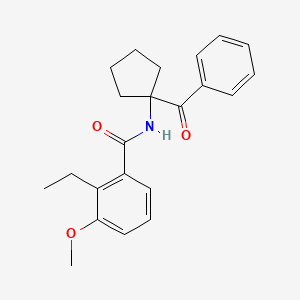
N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group attached to a cyclopentyl ring, an ethyl group, and a methoxybenzamide moiety. Its chemical formula is C21H23NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the benzoyl group. One common method involves the reaction of cyclopentanone with benzoyl chloride in the presence of a base to form the benzoylcyclopentyl intermediate. This intermediate is then reacted with 2-ethyl-3-methoxybenzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl group and the methoxybenzamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide
- N-(1-Benzoylcyclopentyl)-3-methoxybenzamide
Uniqueness
N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, setting it apart from similar compounds.
Properties
CAS No. |
644979-32-8 |
|---|---|
Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(1-benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide |
InChI |
InChI=1S/C22H25NO3/c1-3-17-18(12-9-13-19(17)26-2)21(25)23-22(14-7-8-15-22)20(24)16-10-5-4-6-11-16/h4-6,9-13H,3,7-8,14-15H2,1-2H3,(H,23,25) |
InChI Key |
UITMPJXQOVFMPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1OC)C(=O)NC2(CCCC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide](/img/structure/B12598488.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime](/img/structure/B12598494.png)
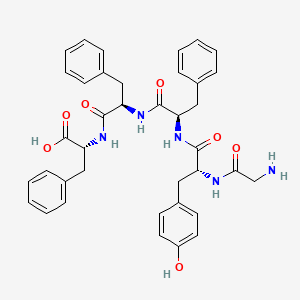
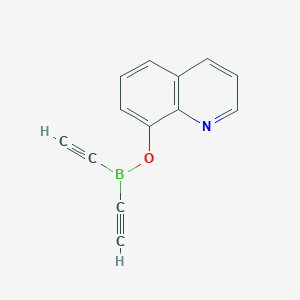
![2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B12598512.png)
![1-Phosphabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B12598518.png)

![1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]-](/img/structure/B12598534.png)
![(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B12598540.png)
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)

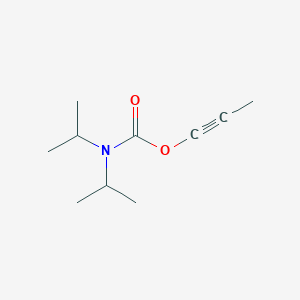
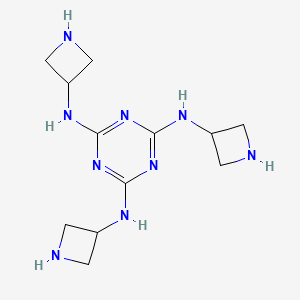
![2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol](/img/structure/B12598566.png)
